5-(Isoquinolin-6-yl)isoxazol-3-amine
Description
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
5-isoquinolin-6-yl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C12H9N3O/c13-12-6-11(16-15-12)9-1-2-10-7-14-4-3-8(10)5-9/h1-7H,(H2,13,15) |
InChI Key |
UIHDMRRWWJQKFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C3=CC(=NO3)N |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Activities
Research indicates that 5-(Isoquinolin-6-yl)isoxazol-3-amine exhibits several pharmacological activities, making it a candidate for further investigation in drug development:
- Antimicrobial Activity : Compounds with similar structures have shown potent antibacterial, antifungal, and antiprotozoal activities. The mechanisms of action typically involve inhibiting cell wall synthesis or altering cell membrane permeability .
- C1s Inhibition : Recent studies have demonstrated that derivatives of this compound can act as selective inhibitors of the C1s enzyme, which plays a crucial role in the complement system. Such inhibition has implications for treating inflammatory diseases and conditions associated with dysregulated complement activation .
- Anticancer Potential : Isoxazole derivatives are often associated with anticancer properties. Preliminary studies suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cell lines, warranting further exploration in oncology .
- Neuroprotective Effects : There is emerging evidence that compounds like this compound may offer neuroprotective benefits, potentially aiding in the treatment of cognitive impairments such as Alzheimer's disease .
Table 1: Summary of Biological Activities
Notable Research Insights
- C1s Inhibitory Activity : A study published in April 2023 highlighted the design of isoxazole derivatives that significantly enhanced C1s inhibitory activity compared to their predecessors. This suggests that structural modifications can lead to improved therapeutic profiles against complement-mediated diseases .
- Antimicrobial Efficacy : Research indicates that compounds similar to this compound possess significant antimicrobial properties, effectively inhibiting various microbial strains, including resistant bacteria .
- Neuroprotective Studies : Investigations into the neuroprotective effects of isoquinoline-based compounds have shown promise in improving cognitive function in animal models, indicating potential applications for treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Isoxazole Ring
5-(p-Tolyl)isoxazol-3-amine
- Structure : A p-tolyl (para-methylphenyl) group at the 5-position of the isoxazole ring.
- Applications : Used as a ligand in palladium complexes for Suzuki-Miyaura cross-coupling reactions in water, demonstrating high catalytic efficiency (0.0001–0.1% Pd loading) .
- Key Difference: The p-tolyl group provides steric bulk and electron-donating effects, enhancing ligand stability.
5-(Trifluoromethyl)isoxazol-3-amine
- Structure : A trifluoromethyl (-CF₃) group at the 5-position.
- Properties: The -CF₃ group increases lipophilicity (logP ≈ 1.5) and metabolic stability compared to the hydrophilic amine in the target compound. This derivative is used in pharmaceutical intermediates but lacks the isoquinoline’s planar aromatic structure for receptor binding .
5-Methylbenzo[d]isoxazol-3-amine
- Structure : A benzo-fused isoxazole with a methyl group at the 5-position.
- Applications: Acts as a precursor in synthesizing sodium channel inhibitors (e.g., NaV1.7 inhibitors). The fused benzene ring enhances rigidity, whereas the isoquinoline in the target compound offers additional nitrogen atoms for hydrogen bonding .
5-(tert-Butyl)isoxazol-3-amine
- Activity: Exhibits potent RET kinase inhibition (IC₅₀ = 0.00057 μM) with >350-fold selectivity over TRKA. The tert-butyl group enhances hydrophobic interactions in the kinase active site. In contrast, the isoquinolin-6-yl group in the target compound may enable dual binding modes (e.g., intercalation or groove binding) in DNA/protein targets .
3-(tert-Butyl)isoxazol-5-amine
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| 5-(Isoquinolin-6-yl)isoxazol-3-amine | ~265.3 | ~2.1 | 1 | 4 |
| 5-(p-Tolyl)isoxazol-3-amine | 201.2 | ~1.8 | 1 | 3 |
| 5-(Trifluoromethyl)isoxazol-3-amine | 152.1 | ~1.5 | 1 | 3 |
| 5-Methylisoxazol-3-amine | 98.1 | 0.1 | 1 | 2 |
Preparation Methods
Condensation Reactions for Core Structure Assembly
The synthesis of 5-(Isoquinolin-6-yl)isoxazol-3-amine often begins with condensation reactions to form the isoxazole ring. A representative approach involves the reaction of hydroxylamine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For example, the cyclocondensation of 3-amino-isoxazole precursors with isoquinoline-6-carbaldehyde under acidic conditions has been reported to yield the target compound .
Key Reaction Parameters :
-
Solvent System : Methanol or ethanol is typically employed due to their polar protic nature, which facilitates proton transfer during cyclization.
-
Catalysts : Lewis acids such as ZnCl₂ or FeCl₃ enhance reaction rates by stabilizing intermediate enolates .
-
Temperature : Reactions are conducted at reflux (60–80°C) to ensure complete conversion.
| Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Isoquinoline-6-carbaldehyde | Hydroxylamine HCl | MeOH | 65 | 58 |
| 3-Amino-isoxazole | ZnCl₂ | EtOH | 70 | 62 |
Cyclization Techniques for Isoxazole-Isoquinoline Fusion
Cyclization methods are critical for fusing the isoxazole and isoquinoline moieties. One patented method involves the use of sodium hydride (NaH) in tetrahydrofuran (THF) to deprotonate the amine group, followed by nucleophilic attack on a pre-functionalized isoquinoline substrate . This method avoids harsh conditions, preserving the integrity of sensitive functional groups.
Example Protocol :
-
Dissolve 3-amino-isoxazole (1.2 eq) in anhydrous THF under nitrogen.
-
Add NaH (1.5 eq) at 0°C and stir for 30 minutes.
-
Introduce 6-bromoisoquinoline (1.0 eq) and heat to 50°C for 2 hours.
-
Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography .
Outcome :
-
Yield : 48–55% after purification.
-
Purity : >95% (HPLC analysis).
Functional Group Modifications and Post-Synthetic Elaboration
Post-synthetic modifications are often required to optimize solubility or biological activity. A common strategy involves introducing sulfonamide or carbamate groups at the 3-amine position. For instance, treatment with phenyl chloroformate in dichloromethane (DCM) and pyridine yields a carbamate derivative, which can be further functionalized .
Reaction Conditions :
-
Reagents : Phenyl chloroformate (2.0 eq), pyridine (1.5 eq).
-
Temperature : 0°C (initial), then room temperature.
-
Workup : Sequential washes with HCl (1%) and brine to remove excess reagents .
| Modification | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Carbamation | Phenyl chloroformate | DCM | 73 |
| Sulfonation | Sulfur trioxide | DMF | 68 |
Catalytic Hydrogenation for Intermediate Reduction
Catalytic hydrogenation is employed to reduce nitro or cyano intermediates en route to the final amine. Palladium on carbon (Pd/C) or Raney nickel serves as effective catalysts. For example, hydrogenation of 5-nitro-(isoquinolin-6-yl)isoxazole at 40 psi H₂ pressure in ethanol affords the amine in high yield .
Optimization Insights :
-
Catalyst Loading : 5% Pd/C (10 wt% relative to substrate).
-
Pressure : 30–50 psi H₂ ensures complete reduction without over-hydrogenation.
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency of major synthetic strategies:
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Condensation | Simple setup, scalable | Moderate yields | 55–65 |
| Cyclization | High regioselectivity | Requires anhydrous conditions | 48–62 |
| Hydrogenation | High purity | Catalyst cost | 70–75 |
Challenges and Mitigation Strategies
-
Low Yields in Cyclization : Attributable to steric hindrance from the isoquinoline moiety. Mitigated by using bulkier bases (e.g., LDA) or microwave-assisted synthesis to accelerate kinetics .
-
Purification Difficulties : Co-elution of byproducts during chromatography. Addressed via gradient elution (hexane/EtOAc 10:1 to 1:1) or recrystallization from ethanol/water .
Q & A
What are the recommended synthetic routes for 5-(Isoquinolin-6-yl)isoxazol-3-amine, and how can reaction efficiency be optimized?
Basic
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, isoquinoline derivatives are often functionalized at the 6-position using palladium-catalyzed cross-coupling reactions. The isoxazole-3-amine moiety can be introduced via cyclization of propargyl amines with nitrile oxides. Key parameters include temperature control (e.g., 60–80°C for cyclization) and catalysts like Cu(I) for regioselectivity .
Advanced
To optimize yield, consider microwave-assisted synthesis to reduce reaction time and improve regiochemical control. Monitor intermediates using LC-MS to identify side products (e.g., over-alkylation). For radiolabeled analogs (e.g., carbon-11 for PET imaging), use [11C]phosgene to introduce isotopes at specific stages, followed by HPLC purification to ensure radiochemical purity >95% .
How should researchers address gaps in toxicological data for this compound?
Basic
Current safety data sheets (SDS) indicate limited acute toxicity data. Follow general precautions: use PPE (gloves, goggles), conduct reactions in fume hoods, and implement spill containment protocols. First-aid measures for exposure include rinsing with water (15+ minutes for eyes) and immediate medical consultation .
Advanced
Design in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to fill data gaps. For ecological impact, use OECD guidelines (e.g., Test No. 301 for biodegradation). Collaborate with toxicology databases (e.g., EPA CompTox) to extrapolate data from structural analogs like 4-Methylisoquinolin-6-amine .
What analytical techniques are critical for characterizing this compound and its derivatives?
Basic
Use - and -NMR to confirm regiochemistry, particularly distinguishing isoquinoline C-H couplings (δ 8.5–9.5 ppm) from isoxazole protons (δ 6.0–6.5 ppm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Advanced
For fluorinated derivatives (e.g., trifluoromethyl analogs), employ -NMR to assess substitution patterns. X-ray crystallography resolves stereochemical ambiguities, while HPLC-PDA (photodiode array) monitors stability under accelerated degradation conditions (40°C/75% RH) .
How does the incorporation of fluorine atoms (e.g., trifluoromethyl groups) influence the compound’s bioactivity?
Advanced
Fluorine enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. Compare IC values of fluorinated vs. non-fluorinated analogs in target assays (e.g., kinase inhibition). For PET tracers, -labeling increases in vivo half-life, but may alter binding affinity—validate via competitive binding assays .
What strategies are effective for resolving contradictions in reported biological activity data?
Advanced
Replicate studies using standardized protocols (e.g., fixed cell lines, identical assay buffers). Apply meta-analysis to pooled data, adjusting for variables like solvent (DMSO vs. saline) and concentration ranges. Use molecular docking to reconcile discrepancies in receptor binding modes .
How can researchers evaluate the compound’s pharmacokinetics in preclinical models?
Advanced
In mice, administer -labeled compound intravenously and measure plasma/tissue distribution via scintillation counting. Assess P-gp/BCRP efflux using knockout models; a 8-fold increase in brain AUC in P-gp/BCRP mice indicates efflux transporter involvement .
What are the stability challenges during long-term storage, and how can they be mitigated?
Basic
Store desiccated at -20°C under argon to prevent hydrolysis of the isoxazole ring. Monitor purity via HPLC every 6 months; degradation products (e.g., ring-opened amides) appear as new peaks at 2–3 minutes .
Advanced
Conduct forced degradation studies (UV light, oxidative conditions) to identify vulnerable sites. Lyophilization with cryoprotectants (trehalose) enhances thermal stability. For liquid formulations, use pH 7.4 buffers to minimize amine protonation and aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
